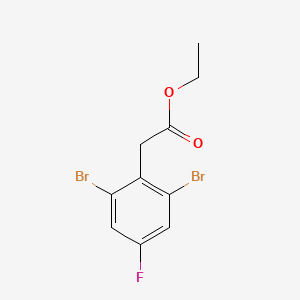

Ethyl 2,6-dibromo-4-fluorophenylacetate

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound can be understood through analysis of related compounds in the halogenated phenylacetate family. The closely related mthis compound exhibits a molecular formula of C₉H₇Br₂FO₂ with a molecular weight of 325.96 grams per mole. The ethyl derivative would possess the molecular formula C₁₀H₉Br₂FO₂ with an expected molecular weight of approximately 339.99 grams per mole, differing by the additional methylene group in the ethyl ester functionality.

Crystallographic studies of the related compound 2,6-dibromo-4-fluoroaniline provide valuable structural insights into the halogenated aromatic core present in the target compound. The crystal structure analysis reveals a monoclinic system with space group P2₁/c, demonstrating specific geometric parameters that influence the overall molecular conformation. The unit cell parameters for the dibromoamino derivative show a = 17.0332(5) Å, b = 4.34070(10) Å, c = 21.9732(5) Å, and β = 109.6910(10)°, with a cell volume of 1529.61(7) ų. These crystallographic parameters indicate the significant steric effects imposed by the bromine substituents on the molecular packing arrangement.

The presence of multiple halogen atoms creates distinctive intermolecular interactions within the crystal lattice. Analysis of halogenated aromatic compounds reveals that bromine atoms typically exhibit van der Waals radii that significantly influence the molecular packing density and intermolecular contact distances. The fluorine atom, being substantially smaller than bromine, contributes to different electronic effects while having minimal steric impact on the molecular geometry.

Bond length analysis from related compounds demonstrates the influence of halogen substitution on the aromatic ring geometry. The carbon-bromine bond lengths in halogenated aromatics typically range between 1.89-1.92 Å, while carbon-fluorine bonds exhibit shorter distances of approximately 1.34-1.36 Å. These bond length variations contribute to asymmetric charge distribution around the aromatic ring, affecting both the molecular dipole moment and the preferred conformational arrangements.

The acetate side chain geometry in this compound is expected to adopt conformations that minimize steric hindrance with the ortho-positioned bromine atoms. Comparative analysis with related phenylacetate derivatives suggests that the dihedral angle between the aromatic ring and the acetate plane typically ranges from 25° to 35°, depending on the specific substitution pattern and crystal packing forces.

Electronic Structure and Orbital Interactions

The electronic structure of this compound exhibits complex orbital interactions arising from the presence of multiple electronegative halogen substituents on the aromatic ring. Density functional theory studies on halogenated phenylacetic acids provide fundamental insights into the electronic properties of related compounds. These computational investigations reveal significant perturbations in the molecular orbital energy levels due to the combined effects of bromine and fluorine substitution.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap in halogenated phenylacetates is substantially influenced by the electron-withdrawing nature of the halogen substituents. Bromine atoms, being larger and more polarizable than fluorine, contribute both inductive and mesomeric effects that alter the electron density distribution throughout the aromatic system. The combined presence of two bromine atoms in ortho positions creates a cumulative electron-withdrawing effect that significantly lowers the energy of the aromatic π-system.

Fluorine substitution at the para position relative to the acetate side chain introduces additional electronic complexity through its strong electronegativity and lone pair interactions. The carbon-fluorine bond exhibits unique characteristics in terms of bond polarization and orbital hybridization, as demonstrated in studies of carbon-fluorine bond perturbations. The carbon-fluorine coupling constants provide valuable information about the electronic environment, with typical ¹J(C,F) values ranging from 240-280 Hz depending on the specific substitution pattern and molecular environment.

The interaction between the halogen substituents and the aromatic π-system creates distinctive charge distribution patterns that influence both chemical reactivity and spectroscopic properties. The electron-withdrawing effect of the combined halogen substitution pattern increases the electrophilic character of the aromatic ring while simultaneously affecting the nucleophilicity of the acetate carbonyl group. This electronic modulation has significant implications for potential chemical transformations and intermolecular interactions.

Computational analysis of related halogenated phenylacetic acids demonstrates that the total energy, ionization potential, and electron affinity values are substantially affected by the number and position of halogen substituents. The specific combination of two ortho-bromine atoms and one para-fluorine atom creates a unique electronic environment that distinguishes this compound from other halogenated phenylacetate derivatives.

Comparative Analysis with Halogenated Phenylacetate Derivatives

A comprehensive comparison of this compound with other halogenated phenylacetate derivatives reveals distinctive structural and electronic characteristics that emerge from specific substitution patterns. The methyl analog, mthis compound, shares identical aromatic substitution but differs in the ester alkyl chain length. This structural similarity provides a direct comparison point for understanding how ester group modifications affect overall molecular properties.

The synthesis and characterization of related compounds, such as ethyl 2,6-dibromo-4-fluorobenzoate, demonstrate the importance of the acetate versus benzoate functionality. The benzoate derivative exhibits the molecular formula C₉H₇Br₂FO₂ with identical molecular weight to the methyl phenylacetate analog, highlighting how different connectivity patterns can yield isomeric structures with potentially distinct properties. The benzoate ester lacks the methylene spacer present in phenylacetate derivatives, resulting in different conformational flexibility and electronic coupling between the aromatic ring and ester functionality.

Studies of monohalogenated phenylacetate derivatives provide additional comparative context for understanding the cumulative effects of multiple halogen substitutions. Ethyl 2-bromo-2-(4-fluorophenyl)acetate represents a compound with reduced halogen substitution on the aromatic ring but maintains the bromine-fluorine combination. The different substitution pattern in this derivative, with bromine on the acetate carbon rather than the aromatic ring, demonstrates how positional isomerism affects molecular properties.

The crystallographic analysis of 2,2-dibromo-N-(4-fluorophenyl)acetamide reveals important structural features relevant to understanding halogenated aromatic derivatives. This compound exhibits C-H⋯O and N-H⋯O hydrogen bonding patterns that create six-membered rings and link molecules into chains, demonstrating the importance of intermolecular interactions in determining solid-state structures. The dihedral angle between the fluorophenyl ring and the acetamide group measures 29.5(5)°, providing a reference point for similar angular relationships in related compounds.

The electronic properties comparison reveals that the specific combination of two ortho-bromine atoms and one para-fluorine atom creates a unique electron density distribution pattern. Density functional theory calculations on halogenated phenylacetic acids demonstrate that the calculated structural properties show close resemblance with experimental observations, with internal bond angles at carbon atoms attached to halogens ranging from 122.0° to 123.3° depending on the specific halogen. These angular deviations from ideal benzene geometry reflect the steric and electronic influences of the halogen substituents.

The comparative analysis also extends to related quinoline derivatives bearing similar halogenation patterns. Studies of 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one demonstrate how similar halogen substitution patterns affect larger aromatic systems. The photophysical properties of these compounds reveal that fluorine substitution significantly influences electronic transitions and molecular orbital characteristics, providing insights applicable to understanding the electronic behavior of halogenated phenylacetate derivatives.

The reactivity patterns of halogenated phenylacetate derivatives depend significantly on the specific substitution pattern and electronic environment created by the halogen atoms. The electron-withdrawing nature of the combined bromine and fluorine substitution pattern enhances the electrophilic character of the aromatic ring while modulating the reactivity of the ester functionality. This electronic modulation distinguishes this compound from less heavily halogenated analogs and positions it as a compound with unique potential for selective chemical transformations.

Properties

IUPAC Name |

ethyl 2-(2,6-dibromo-4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2FO2/c1-2-15-10(14)5-7-8(11)3-6(13)4-9(7)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSRFWZKESUMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

A common precursor is ethyl 4-fluorophenylacetate or a related fluorophenylacetate derivative. This compound can be synthesized by esterification of 4-fluorophenylacetic acid with ethanol under acidic conditions or by direct alkylation of 4-fluorophenylacetic acid derivatives.

Bromination

Selective bromination at the 2 and 6 positions is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. The reaction is typically performed in a solvent like acetic acid or chloroform at low temperatures to maintain regioselectivity.

- The fluorine substituent at the 4 position directs bromination ortho to itself due to electronic effects.

- The reaction time and bromine equivalents are optimized to prevent polybromination.

Esterification (if starting from acid)

If the brominated intermediate is obtained as the free acid, esterification is performed using ethanol and an acid catalyst such as sulfuric acid or via Fischer esterification to yield the ethyl ester.

Alternative Synthetic Routes

- Nucleophilic aromatic substitution (SNAr) on a 2,6-dibromo-4-fluoronitrobenzene with ethyl acetate derivatives followed by reduction and esterification has been reported for related compounds.

- Vicarious nucleophilic substitution (VNS) methods have been employed for α-substituted phenylacetic esters with halogenated aromatic rings, which may be adapted for this compound.

Industrial Considerations

In industrial synthesis, continuous flow reactors are used to enhance yield and purity, allowing precise control over parameters such as temperature, pressure, and reagent addition rates. Automated reagent addition systems optimize the bromination and fluorination steps, minimizing side reactions and improving reproducibility.

Data Table: Typical Reaction Conditions for Synthesis

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Starting material | 4-fluorophenylacetic acid + ethanol + H2SO4 | Esterification | Reflux 4-6 h, removal of water drives reaction |

| Bromination | Br2 or NBS, acetic acid or chloroform, 0-5 °C | Selective 2,6-dibromination | Use 2 eq. Br2, monitor reaction to avoid overbromination |

| Purification | Recrystallization or column chromatography | Isolation of pure product | Solvent choice critical for purity |

| Alternative SNAr | 2,6-dibromo-4-fluoronitrobenzene + diethyl malonate, base | Nucleophilic substitution | Followed by reduction and esterification |

Research Findings and Mechanistic Insights

- The fluorine atom at the 4 position exerts a strong electron-withdrawing effect, activating the ortho positions (2 and 6) for electrophilic bromination.

- Bromination proceeds via an electrophilic aromatic substitution mechanism, with regioselectivity enhanced by the directing effects of fluorine.

- Studies on analogous compounds demonstrate that controlling temperature and bromine equivalents is critical to avoid side products such as tribrominated species or bromination at undesired positions.

- Continuous flow bromination has been shown to improve selectivity and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dibromo-4-fluorophenylacetate undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenylacetates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2,6-dibromo-4-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromo-4-fluorophenylacetate involves its interaction with molecular targets through its reactive functional groups. The bromine and fluorine substituents can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : Bromination at specific positions (e.g., 2,6 vs. 2,4) requires precise temperature and catalyst control to avoid undesired regioisomers .

- Spectroscopic Differentiation : NMR and IR spectra of positional isomers show distinct shifts due to varying halogen environments. For example, $^{19}\text{F}$ NMR would differentiate fluorine in para (target) vs. ortho (isomer) positions.

- Biological Relevance : Substituent positioning in halogenated aromatics significantly impacts bioactivity. For example, α-ethyl analogs of DOM (a psychedelic compound) lose activity entirely due to steric interference , underscoring the importance of substitution patterns.

Biological Activity

Ethyl 2,6-dibromo-4-fluorophenylacetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a phenyl ring substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its halogen substituents. The bromine and fluorine atoms can engage in hydrogen bonding , halogen bonding , and van der Waals interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of halogens may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Research has indicated that this compound may possess anticancer properties. Its structural features allow it to act as a potential inhibitor of cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Insecticidal Activity : this compound has been explored for its insecticidal properties, making it a candidate for agricultural applications. Its efficacy against pests can be attributed to its ability to disrupt hormonal regulation in insects.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Investigation into Anticancer Effects

In vitro studies conducted on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for further research in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2,6-dibromo-4-chlorophenylacetate | Bromine + Chlorine | Moderate antimicrobial activity; less potent than fluorinated analogs |

| Ethyl 2,6-dibromo-4-iodophenylacetate | Bromine + Iodine | Lower reactivity; reduced biological activity due to larger iodine atom |

| Ethyl 2,6-dibromo-4-methylphenylacetate | Bromine + Methyl | Limited biological activity; primarily used as a synthetic intermediate |

Q & A

Q. What are the critical considerations for synthesizing Ethyl 2,6-dibromo-4-fluorophenylacetate, particularly regarding halogenation regioselectivity?

- Methodological Answer : Halogenation regioselectivity in polyhalogenated aryl esters is influenced by steric and electronic factors. For bromination at the 2- and 6-positions of the phenyl ring, use directed ortho-metalation (DoM) with lithium bases to pre-organize the substrate. Fluorine at the 4-position directs electrophilic substitution due to its strong electron-withdrawing inductive effect. Monitor reaction progress via NMR to track fluorine environment changes and GC-MS (as in ethyl phenylacetate derivatives ) to confirm intermediate formation. Optimize stoichiometry of brominating agents (e.g., NBS or Br) to avoid over-halogenation.

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from its structural analogs?

- Methodological Answer :

- NMR : The ester ethyl group (CHCHO) appears as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm). Adjacent bromine atoms deshield aromatic protons, causing downfield shifts (δ 7.5–8.5 ppm).

- NMR : Fluorine coupling splits carbonyl (C=O) and aromatic carbons. The CF coupling constant () for the 4-fluorine is ~20 Hz .

- IR : Confirm ester C=O stretch at ~1740 cm and C-Br vibrations at 560–650 cm. Compare with spectral libraries (e.g., HMDB ) for validation.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of bromine and fluorine substituents in this compound?

Q. What computational strategies reconcile discrepancies between predicted and experimental dipole moments in halogenated aryl esters?

- Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility. Perform:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model gas-phase dipole moments. Compare with experimental values derived from dielectric constant measurements.

- Conformational Sampling : Rotate the ester group (-OAc) and aryl ring to identify low-energy conformers. Use Gaussian or ORCA software.

- Solvent Correction : Apply PCM (Polarizable Continuum Model) to simulate solvent interactions. Cross-validate with COSMO-RS .

Q. How to analyze intermolecular interactions in this compound crystals, and what implications do they have for material stability?

- Methodological Answer :

- Mercury CSD Analysis : Generate packing diagrams to identify halogen bonds (Br···O, F···H) and π-π stacking.

- Hirshfeld Surfaces : Quantify interaction percentages (e.g., Br···Br vs. C-H···O).

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with dominant interactions. For example, strong Br···O networks may enhance melting points.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of the ester group in halogenated phenylacetates under basic conditions?

- Methodological Answer : Conflicting hydrolysis rates may arise from solvent polarity or steric hindrance. Design experiments:

- Kinetic Studies : Monitor ester cleavage via HPLC under varying pH (7–12) and solvents (THF vs. HO/MeOH).

- Competition Experiments : Compare reactivity with non-halogenated analogs (e.g., ethyl phenylacetate ).

- Computational Modeling : Calculate activation energies for hydrolysis pathways using QM/MM methods.

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Molecular Formula | CHBrFO | |

| Molecular Weight | 357.97 g/mol | |

| Key NMR Shifts () | δ -110 to -115 ppm (4-F) | |

| Crystallographic Tools | SHELXL , Mercury CSD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.